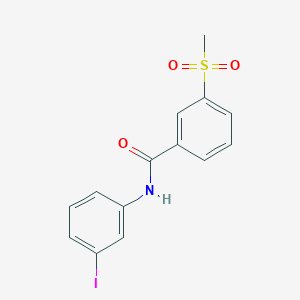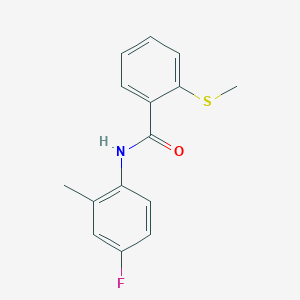
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the thiochromene family and has a molecular weight of 381.89 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide in lab experiments is its ability to exhibit antitumor activity against various cancer cell lines. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a plant growth regulator.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Another potential future direction is the development of this compound as a pesticide. Studies have shown that it has potential as a plant growth regulator and as an inhibitor of certain plant pathogens.
Finally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide can be achieved through a multistep process. The first step involves the synthesis of 3,4-dihydro-2H-thiochromene-4-carboxylic acid through the reaction of 2-methyl-2-propanethiol with maleic anhydride. The resulting product is then converted to the corresponding acid chloride through the reaction with thionyl chloride. In the second step, the acid chloride is reacted with 4-chlorophenol to obtain the corresponding phenyl ester. Finally, the phenyl ester is reacted with N-(2-aminoethyl)acetamide to produce the desired product.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide has been studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In agriculture, this compound has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. It has also been investigated for its potential as a plant growth regulator.
In material science, 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide has been studied for its ability to act as a corrosion inhibitor for various metals, including steel and aluminum.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c18-12-5-7-13(8-6-12)21-11-17(20)19-15-9-10-22-16-4-2-1-3-14(15)16/h1-8,15H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKFFCCOUEDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)



![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)